molecular formula C14H14N2O4 B3022210 methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate CAS No. 1159697-43-4

methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate

Cat. No. B3022210
CAS RN: 1159697-43-4
M. Wt: 274.27 g/mol
InChI Key: DLBCPVPLODBNJH-UHFFFAOYSA-N
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Description

The compound "methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the diverse biological activities exhibited by pyrazole derivatives. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyrazole derivatives and their synthesis, which can provide insights into the general behavior and characteristics of such compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a one-pot synthesis approach is described for creating 4-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol derivatives using ammonium acetate as a catalyst . This method emphasizes the use of inexpensive catalysts and aims for improved yields, which could be relevant for the synthesis of "this compound" as well. Another synthesis route involves the use of methyl (5-oxopyrazol-3-yl)acetate as a building block for constructing pyrazolo[4,3-c]pyridines, indicating the versatility of pyrazole acetates in synthesizing complex heterocycles .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial in determining their biological activity. For example, the presence of a methoxy group and a methoxycarbonyl group in the anilinoquinazoline framework was found to be essential for the high cell growth inhibition activity of a synthesized indenopyrazole . This suggests that substituents on the pyrazole core can significantly influence the activity of the compound, which would be an important consideration in the molecular structure analysis of "this compound".

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. The ketene acetal derived from methyl (5-oxopyrazol-3-yl)acetate, for example, was used as a synthon in the synthesis of new pyrazolo[4,3-c]pyridin-3-ones . This demonstrates the reactivity of the pyrazole ring and its potential to form complex heterocyclic structures. The reactivity of "this compound" would likely be influenced by its formyl and ester groups, which could undergo various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of "this compound", they do provide insights into the properties of related compounds. For instance, the solubility, melting point, and stability of these compounds can be affected by the nature of the substituents on the pyrazole ring . Additionally, the presence of electron-donating or electron-withdrawing groups can impact the acidity and basicity of the pyrazole nitrogen atoms, which in turn affects the compound's reactivity and interaction with biological targets .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and crystal structure analysis of similar compounds, revealing their potential in producing various chemical derivatives (Liu et al., 2014).
  • The structure of certain derivatives was determined by X-ray diffraction, highlighting the importance of structural analysis in understanding these compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Fungicidal and Herbicidal Activities

  • Certain derivatives demonstrated moderate fungicidal activity against Rhizoctonia solani, indicating their potential use in agriculture (Lv et al., 2015).
  • Some compounds showed high bioactivity as Protox inhibitors, useful in weed control (Zhou, Xue, Wang, & Qu, 2010).

Antimicrobial and Antioxidant Properties

Cytotoxicity and Anti-Diabetic Properties

Corrosion Inhibition

  • Certain pyrazoline derivatives, including those related to methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate, have been explored as corrosion inhibitors for mild steel, indicating their industrial applications (Yadav, Sinha, Sarkar, & Tiwari, 2015).

Mechanism of Action

Target of Action

This compound is used for proteomics research , which suggests that it may interact with proteins or other biological molecules to exert its effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate”. These factors can include pH, temperature, presence of other molecules, and cellular context . .

properties

IUPAC Name

methyl 2-[4-formyl-3-(4-methoxyphenyl)pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-19-12-5-3-10(4-6-12)14-11(9-17)7-16(15-14)8-13(18)20-2/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBCPVPLODBNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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